molecular formula C8H9FO B068981 3-Fluoro-4-methylbenzyl alcohol CAS No. 192702-79-7

3-Fluoro-4-methylbenzyl alcohol

Cat. No.: B068981
CAS No.: 192702-79-7
M. Wt: 140.15 g/mol
InChI Key: UUVJAGTYIVYFOS-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H9FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that “(3-Fluoro-4-methylphenyl)methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methanol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of (3-Fluoro-4-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form (3-Fluoro-4-methylphenyl)methanal using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to (3-Fluoro-4-methylphenyl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: (3-Fluoro-4-methylphenyl)methanal

    Reduction: (3-Fluoro-4-methylphenyl)methane

    Substitution: Products depend on the nucleophile used, such as (3-Fluoro-4-methylphenyl)methyl chloride when using thionyl chloride.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methylphenyl)methanal
  • (3-Fluoro-4-methylphenyl)methane
  • (3-Fluoro-4-methylphenyl)methyl chloride

Uniqueness

(3-Fluoro-4-methylphenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Conclusion

(3-Fluoro-4-methylphenyl)methanol is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a promising candidate in drug development.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVJAGTYIVYFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379114
Record name (3-fluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-79-7
Record name (3-fluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192702-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-fluoro-p-anisaldehyde (12.5 g, 81.1 mmol) was dissolved in 100 ml THF. Under N2 a solution of diisobutylalumium hydride (100 ml, 1M in THF) was added at 0° C. over 30 min. The reaction was stirred for 30 min and quenched with 250 ml 1N HCl solution. The resulting mixture was stirred for 15 min and filtered through a short column of Celite®. The product was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was dried with MgSO4, and concentrated to give a viscous oil in 11.6 g. This product was used without further purification. NMR spectra of the product were consistent for the proposed structure.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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